

An In-depth Technical Guide on the sGC Activator YC-1

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Compound of Interest

Compound Name: sGC activator 1

Cat. No.: B15569000

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation. The discovery of direct sGC activators has opened new avenues for therapeutic intervention in cardiovascular and other diseases. YC-1, a benzylindazole derivative, was the first identified synthetic sGC stimulator, acting independently of nitric oxide.[1] This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, quantitative data, and experimental protocols related to YC-1, serving as a foundational reference for researchers in the field.

Molecular Structure of YC-1

YC-1, with the systematic name [5-(1-benzylindazol-3-yl)furan-2-yl]methanol, is a small molecule with a distinct chemical architecture.[2][3] Its structure is characterized by a central indazole ring, which is substituted with a benzyl group at the N1 position and a furan-methanol group at the C3 position.[2][4]

Chemical Formula: $C_{19}H_{16}N_2O_2$

Molecular Weight: 304.343 g/mol [3]

CAS Number: 170632-47-0

Chemical Structure:

Mechanism of Action

YC-1's primary mechanism of action is the direct activation of soluble guanylate cyclase (sGC).^[5] This activation is independent of nitric oxide (NO), which is the endogenous activator of sGC.^{[5][6]} YC-1 binds to an allosteric site on the sGC enzyme, inducing a conformational change that increases its catalytic activity, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).^[7]

Furthermore, YC-1 exhibits a synergistic effect with NO.^{[6][7]} In the presence of NO, YC-1 potentiates the activation of sGC, leading to a much greater increase in cGMP production than either agent alone.^{[7][8]} This is achieved by sensitizing the enzyme to its gaseous activators and reducing the ligand dissociation rate from the heme group.^[7]

It is important to note that YC-1's mechanism has both heme-dependent and heme-independent components. While its activation is substantially increased in the presence of the heme moiety, YC-1 can still partially activate sGC when the heme group is oxidized or absent.^[9]

In addition to its effects on sGC, YC-1 has been shown to inhibit various phosphodiesterase (PDE) isoforms.^{[6][8]} PDEs are responsible for the degradation of cGMP. By inhibiting PDEs, YC-1 further contributes to the elevation of intracellular cGMP levels, prolonging the downstream signaling effects.^[6]

Quantitative Data

The following tables summarize the key quantitative parameters of YC-1's effects on sGC activity and platelet aggregation.

Parameter	Value	Conditions	Reference
sGC Activation			
EC ₅₀ for sGC Activation	18.6 μ M	Purified sGC	
Inhibition of Platelet Aggregation			
IC ₅₀ (induced by U46619)	2.1 \pm 0.03 μ M	Human washed platelets	[5]
IC ₅₀ (induced by collagen)	11.7 \pm 2.1 μ M	Human washed platelets	[5]
IC ₅₀ (induced by thrombin)	59.3 \pm 7.1 μ M	Human washed platelets	[5]
Phosphodiesterase Inhibition			
IC ₅₀ for PDE1	~30 μ M	In vitro PDE isoenzyme assay (cGMP substrate)	[6]
IC ₅₀ for PDE2	>100 μ M	In vitro PDE isoenzyme assay (cAMP substrate)	[6]
IC ₅₀ for PDE3	>100 μ M	In vitro PDE isoenzyme assay (cAMP substrate)	[6]
IC ₅₀ for PDE4	>100 μ M	In vitro PDE isoenzyme assay (cAMP substrate)	[6]
IC ₅₀ for PDE5	~10 μ M	In vitro PDE isoenzyme assay (cGMP substrate)	[6]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the effects of YC-1.

This assay measures the enzymatic activity of sGC by quantifying the conversion of $[\alpha\text{-}^{32}\text{P}]\text{GTP}$ to $^{32}\text{P}]\text{cGMP}$.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Purified sGC or cell/tissue lysate containing sGC
- Assay Buffer: 50 mM Triethanolamine (TEA), pH 7.4
- $[\alpha\text{-}^{32}\text{P}]\text{GTP}$ (radiolabeled substrate)
- Unlabeled GTP
- Magnesium chloride (MgCl_2)
- Dithiothreitol (DTT)
- 3-isobutyl-1-methylxanthine (IBMX) to inhibit PDE activity
- Creatine phosphate and creatine phosphokinase (GTP regenerating system)
- YC-1 dissolved in DMSO
- Stop Solution: e.g., 125 mM zinc acetate
- Precipitating Solution: e.g., 144 mM sodium carbonate
- Neutral alumina columns
- Scintillation counter

Procedure:

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing the assay buffer, MgCl_2 , DTT, IBMX, creatine phosphate, and creatine phosphokinase.
- **Enzyme and Activator Incubation:** In a reaction tube, combine the purified sGC or lysate with the desired concentrations of YC-1. A vehicle control (DMSO) should be included.
- **Initiation of Reaction:** Start the reaction by adding the reaction mixture containing $[\alpha\text{-}^{32}\text{P}]\text{GTP}$ and unlabeled GTP to the enzyme preparation.
- **Incubation:** Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes), ensuring the reaction is within the linear range.
- **Termination of Reaction:** Stop the reaction by adding the stopping solution (e.g., zinc acetate followed by sodium carbonate) to precipitate the unreacted GTP.
- **Separation of cGMP:** Separate the ^{32}P cGMP from the unreacted ^{32}P GTP by passing the supernatant through a neutral alumina column.
- **Quantification:** Elute the ^{32}P cGMP from the column and quantify the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the amount of cGMP produced per unit of time and protein concentration to determine the sGC activity.

This ex vivo assay assesses the vasodilatory effects of YC-1 on isolated blood vessels.^{[1][6]}

Materials:

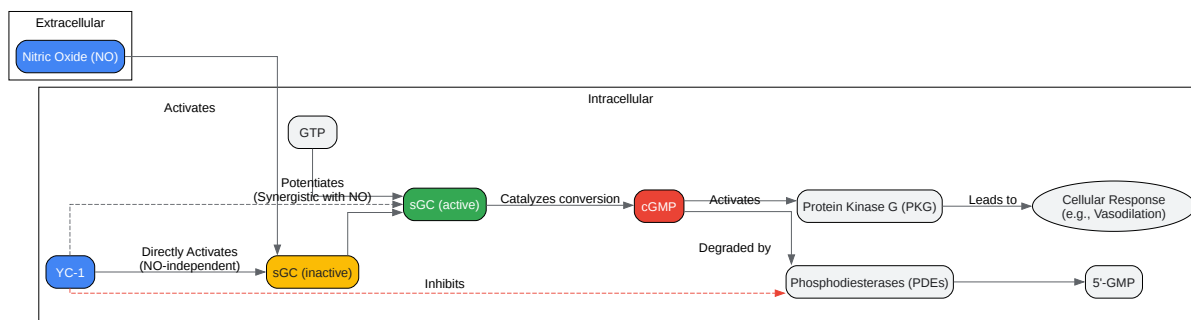
- Isolated rabbit or rat thoracic aorta
- Physiological salt solution (e.g., Krebs-Henseleit solution)
- Vasoconstrictor agent (e.g., phenylephrine, norepinephrine)
- YC-1 dissolved in a suitable solvent
- Organ bath system with force transducers

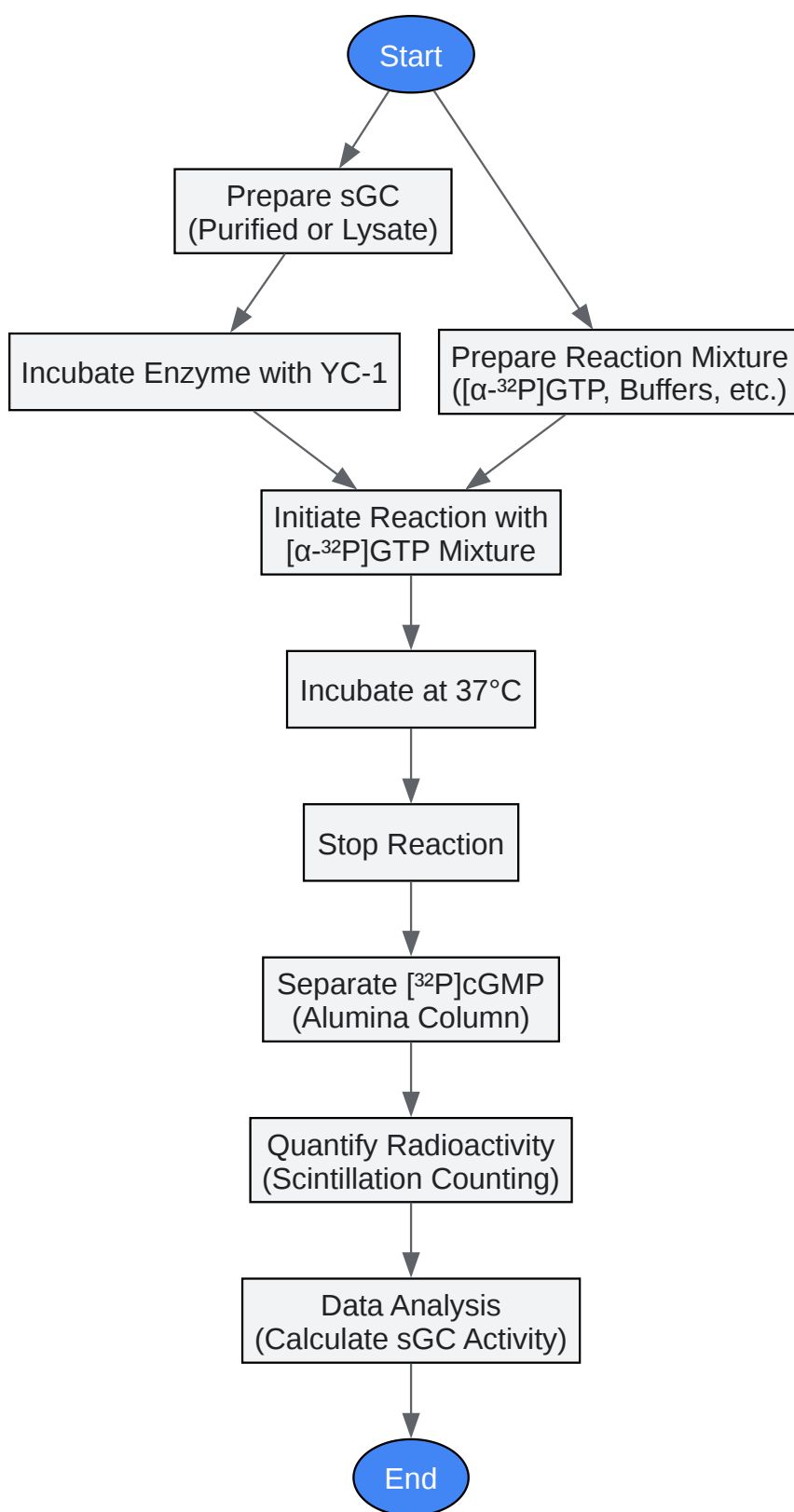
Procedure:

- **Tissue Preparation:** Isolate the thoracic aorta and cut it into rings of 2-3 mm in width. The endothelium may be removed by gently rubbing the intimal surface if endothelium-independent effects are to be studied.
- **Mounting:** Mount the aortic rings in an organ bath containing a physiological salt solution at 37°C and gassed with 95% O₂ / 5% CO₂.
- **Pre-constriction:** Pre-constrict the aortic rings with a vasoconstrictor agent such as phenylephrine to induce a stable contractile tone.
- **Compound Administration:** Once a stable contraction is achieved, add YC-1 to the organ bath in a cumulative manner, with increasing concentrations.
- **Measurement of Relaxation:** Record the changes in isometric tension using a force transducer. Relaxation is typically expressed as a percentage of the pre-induced contraction.
- **Data Analysis:** Plot the concentration-response curve for YC-1-induced relaxation to determine its potency (e.g., EC₅₀).

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and an experimental workflow.





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